molecular formula C28H35N5O6 B12374214 E3 Ligase Ligand-linker Conjugate 8

E3 Ligase Ligand-linker Conjugate 8

Cat. No.: B12374214
M. Wt: 537.6 g/mol
InChI Key: NOORQZURQOGAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-linker Conjugate 8 (CAS: 1835705-55-9) is a heterobifunctional molecule designed for proteolysis-targeting chimera (PROTAC) technology. It consists of a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) covalently linked to a hybrid alkyl/ether-based linker (C6-PEG3-C4-Cl) . This conjugate facilitates the recruitment of the VHL E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of target proteins. Key features include:

  • Molecular Formula: C₃₈H₅₉ClN₄O₇S
  • Molecular Weight: 751.42 g/mol
  • Solubility: Optimized for aqueous solutions via PEG3 hydrophilic segments .
  • Applications: Demonstrated efficacy in degrading GFP-HaloTag7 fusion proteins in cellular assays .

Properties

Molecular Formula

C28H35N5O6

Molecular Weight

537.6 g/mol

IUPAC Name

tert-butyl 1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C28H35N5O6/c1-27(2,3)39-26(38)31-15-28(16-31)10-13-32(28)17-8-11-30(12-9-17)18-4-5-19-20(14-18)25(37)33(24(19)36)21-6-7-22(34)29-23(21)35/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,29,34,35)

InChI Key

NOORQZURQOGAPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2C3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 8 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the linker to the ligand, forming the complete this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity. Techniques like chromatography and crystallization are employed for purification .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 8 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and viral infections by targeting disease-related proteins for degradation.

    Industry: Employed in the development of novel drugs and therapeutic agents

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 8 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target protein .

Comparison with Similar Compounds

Ligand Type and E3 Ligase Specificity

Conjugate 8 utilizes a VHL ligand, enabling selective recruitment of the VHL E3 ligase complex. In contrast, other PROTAC conjugates employ ligands for cereblon (CRBN), inhibitor of apoptosis proteins (IAPs), or MDM2. Key distinctions include:

Compound E3 Ligase Ligand Type Key Functional Groups
Conjugate 8 VHL (S,R,S)-AHPC Hydroxypyrrolidine, carboxylic acid
Conjugate 3 CRBN Thalidomide analog Phthalimide, glutarimide
Conjugate 22 CRBN Pomalidomide analog Fluorinated phthalimide
β-NF-derived compound MDM2 Nutlin analog Imidazoline, hydrophobic tail

Mechanistic Implications :

  • VHL-based PROTACs (e.g., Conjugate 8) are favored for their tissue-specific expression and low off-target effects .
  • CRBN-based PROTACs (e.g., Conjugates 3, 22) exhibit broader substrate recruitment but may trigger unintended degradation of neo-substrates like IKZF1/3 .

Linker Design and Physicochemical Properties

The linker’s composition critically influences PROTAC solubility, cell permeability, and ternary complex stability.

Compound Linker Type Hydrophilic Components Hydrophobic Components
Conjugate 8 C6-PEG3-C4-Cl PEG3 Alkyl chain (C6, C4), Cl
Conjugate 22 4-unit PEG PEG4 Alkyl chain (C5)
Lenalidomide-based Amide/ether hybrid PEG2 Aryl/alkyl groups

Key Findings :

  • PEG Length : Longer PEG chains (e.g., PEG4 in Conjugate 22) enhance solubility but may reduce membrane permeability .

Challenges :

  • VHL Ligands : Multi-step syntheses often result in moderate yields due to steric hindrance during PEGylation .
  • CRBN Ligands : Higher yields are achievable via direct amide coupling, leveraging commercial availability of lenalidomide derivatives .

Critical Observations :

  • VHL vs. CRBN : CRBN-based PROTACs often achieve lower DC₅₀ values due to higher E3 ligase expression in cancer cells .
  • Tissue Specificity : Conjugate 8’s VHL recruitment may offer advantages in tissues with low CRBN activity, such as the central nervous system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.